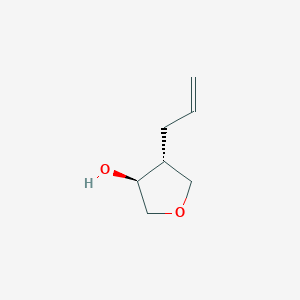

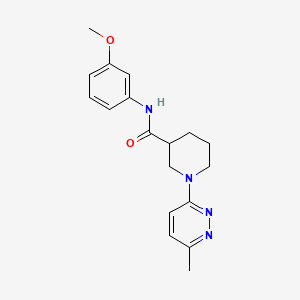

![molecular formula C16H18N4O3 B2946676 2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941959-71-3](/img/structure/B2946676.png)

2-allyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their broad biological activities . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

1,2,4-Triazoles have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They have been introduced as an antimicrobial agent and various medicines .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structures and substituents .Scientific Research Applications

Synthetic Methodologies and Chemical Properties Research has focused on synthesizing and analyzing the chemical properties of imidazo[1,2-a]-s-triazine nucleosides and their analogues, demonstrating the potential for antiviral activity against specific viruses. This includes the synthesis of new classes of purine analogues with notable activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978). Further explorations in synthesizing highly functionalized tetrahydropyridines with potential biological activity have been conducted, highlighting the versatility of imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazine structures in generating compounds with significant biochemical relevance (Wasilewska et al., 2011).

Pharmacological and Biological Applications The synthesis of novel compounds derived from similar structural frameworks has shown promise in pharmacological applications. For instance, derivatives of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione have been prepared, suggesting a new drug-like heterocyclic scaffold that could be utilized for developing therapeutic agents (Tzvetkov et al., 2012). Additionally, the creation of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the compound's potential for developing novel anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-(4-ethoxyphenyl)-2-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-3-9-20-15(22)14(21)19-11-10-18(16(19)17-20)12-5-7-13(8-6-12)23-4-2/h3,5-8H,1,4,9-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEOOZOYOKKNGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

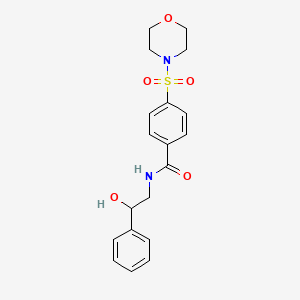

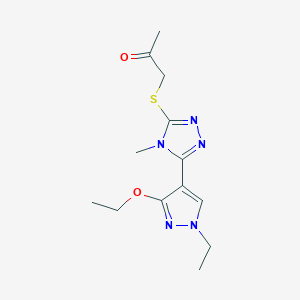

![3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide](/img/structure/B2946593.png)

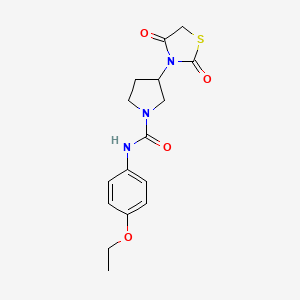

![11-(furan-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2946597.png)

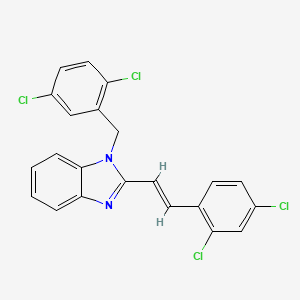

![tert-butyl 2-[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2946599.png)

![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)